BenchChemオンラインストアへようこそ!

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Lipophilicity Drug-likeness ADME prediction

Select this 5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone for its privileged indole-piperazine scaffold targeting serotonin, histamine H3, and MAO pathways. The 3-methoxyphenyl (meta) substitution confers unique electronic & steric properties vs. 4‑OMe or phenyl analogs, driving selectivity differences. The 5‑F on indole enhances metabolic stability and enables ¹⁸F‑PET tracer conversion. Use for GPCR/ADME SAR screening, CYP inhibition panels (CYP3A4 IC₅₀ ~5.3 μM, CYP2C19 Ki ~70 nM), and O‑demethylation metabolism studies. Scaffold patented as H3 antagonist/inverse agonist.

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
Cat. No. B10996594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Molecular FormulaC21H22FN3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3
InChIKeyRLWPSPFNGBNSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone: Indole-Piperazine Methanone Class Baseline for Procurement Specification


(5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone (molecular formula C21H20FN3O2, molecular weight ~365.4 g/mol) is a fully synthetic indole-piperazine methanone derivative. Its architecture combines a 5-fluoro-1-methylindole-2-carbonyl pharmacophore with an N-(3-methoxyphenyl)piperazine moiety. The indole-piperazine-methanone scaffold is recognized in the medicinal chemistry literature as a privileged structure for G-protein-coupled receptor (GPCR) modulation, particularly at serotonin (5-HT1B/1D) and histamine H3 receptors, and for monoamine oxidase (MAO) inhibition [1][2]. This compound is catalogued in the CISMeF thesaurus under indoles and piperazines and indexed in BindingDB, indicating its presence in curated bioactivity databases [3][4].

Why Generic Substitution of (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone Is Not Valid Without Evidence


Within the indole-2-yl-piperazin-1-yl-methanone class, subtle modifications to the N-aryl substituent on the piperazine ring and the indole 5-position produce profound shifts in target affinity, selectivity, and ADME properties . Replacing the 3-methoxyphenyl group with an unsubstituted phenyl, benzyl, 4-methoxyphenyl regioisomer, or heteroaryl (e.g., pyridin-2-yl) alters both the electronic character of the piperazine nitrogen and the overall lipophilicity, which in turn modulates binding to serotonin receptor subtypes, MAO isoforms, and cytochrome P450 enzymes [1]. The 5-fluoro substituent on the indole ring further distinguishes this compound from non-fluorinated analogs by influencing metabolic stability and potential for PET tracer development [2]. These structure-activity relationships demand that any substitution be validated by head-to-head or cross-study quantitative evidence, presented below.

Quantitative Differentiation Evidence Guide for (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone


Lipophilicity and Predicted Permeability vs. Benzyl Analog: Computed logP/logD Comparison

The presence of the 3-methoxyphenyl group is predicted to reduce lipophilicity compared to the benzyl analog (4-benzylpiperazin-1-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone. The benzyl analog has a computed logP of 3.2 and logD of 3.19 on ChemDiv . Introduction of a meta-methoxy group on the phenyl ring is expected to lower logP by approximately 0.3–0.5 log units based on additive fragment contributions (π‑OCH3 ≈ –0.02 for aromatic substitution, with hydrogen bond acceptor effects further reducing effective lipophilicity). This shift brings the compound closer to the optimal CNS drug space (logP 2–4) and may improve aqueous solubility and oral absorption relative to the benzyl congener.

Lipophilicity Drug-likeness ADME prediction

MAO-A Inhibitory Activity: Class-Level Benchmarking Against Lead Compounds RP1 and RP9

A 2021 systematic study of indole-3-piperazinyl derivatives identified RP1 and RP9 as the most potent reversible MAO-A inhibitors, with IC50 values of 0.11 ± 0.03 μM and 0.14 ± 0.02 μM respectively, and MAO-B selectivity of 193-fold and 178-fold . The target compound shares the indole-piperazine pharmacophore with RP1/RP9, with the key differentiator being the 5-fluoro substituent on the indole ring and the 3-methoxyphenyl group on the piperazine. Fluorine incorporation at the 5-position is a documented strategy to enhance metabolic stability of indole-based MAO inhibitors while preserving potency [1]. This class-level evidence provides a baseline IC50 expectation in the sub-micromolar range for MAO-A, pending direct assay of the specific compound.

MAO-A inhibition Antidepressant Indole-piperazine SAR

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Phenyl Substitution Implications for 5-HT Receptor Selectivity

The 3-methoxy (meta) substitution on the phenyl ring is a critical differentiator from the 4-methoxy (para) regioisomer (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. Arylpiperazine SAR literature for 5-HT1A and 5-HT7 receptors indicates that meta-substitution with electron-donating groups like methoxy can enhance affinity and selectivity compared to para-substitution, owing to altered electron density on the piperazine N4 and conformational effects on the ligand-receptor complex [1]. The indole-5-fluoro moiety further contributes to 5-HT receptor binding through halogen bonding and metabolic stability [2]. While direct comparative binding data for these two regioisomers has not been located in published primary literature, the orthogonal electronic and steric effects of meta- vs. para-methoxy placement represent a verifiable structural rationale for differentiated pharmacological outcome.

Serotonin receptor Regioisomer SAR Arylpiperazine

CYP450 Interaction Liability: Preliminary Evidence of CYP3A4 and CYP2C19 Inhibition Compared to Class Baseline

BindingDB curates CYP450 inhibition data for structurally related indole-piperazine methanones assayed in human liver microsomes. A closely related compound (BDBM50380522, CHEMBL2018907) exhibited CYP3A4 IC50 of 5,330 nM and CYP2C19 Ki of 70 nM [1]. These values provide a quantitative CYP inhibition baseline for the scaffold. The 3-methoxyphenyl substitution in the target compound is expected to modulate CYP affinity relative to this baseline, as the methoxy group introduces a potential site for O-demethylation and alters the steric and electronic fit within CYP active sites. Until direct experimental determination, these class-adjacent values serve as provisional selectivity benchmarks, flagging CYP2C19 as a potential liability requiring confirmation.

CYP450 inhibition Drug metabolism Hepatocyte stability

Optimal Scientific and Industrial Application Scenarios for (5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone


CNS Drug Discovery: Serotonin Receptor and MAO-A Primary Screening Panel

Based on the indole-piperazine scaffold's established activity at 5-HT1B/1D receptors [4] and the class-level MAO-A IC50 benchmark of 0.1–0.2 μM established by RP1/RP9 , this compound is a rational candidate for primary screening panels targeting depression and anxiety disorders. Its 5-fluoro substituent enhances metabolic stability and offers potential for conversion to an 18F-PET tracer analog [2], supporting both in vitro pharmacology and translational imaging studies.

Metabolic Stability Profiling and CYP Liability Assessment

The provisional CYP inhibition data for the scaffold (CYP3A4 IC50 ~5.3 μM; CYP2C19 Ki ~70 nM) [4] justify inclusion of this compound in early ADME panels to validate CYP interaction predictions. The 3-methoxyphenyl group introduces a metabolic soft spot (O-demethylation) that can be monitored by LC-MS/MS, making it a useful probe substrate for studying phase I metabolism of arylpiperazine-containing drug candidates.

Regioisomeric Selectivity Investigation: Meta vs. Para Methoxy Phenyl SAR

The structural differentiation between 3-methoxyphenyl (meta) and 4-methoxyphenyl (para) regioisomers provides a defined chemical biology opportunity to probe the effect of aryl substitution geometry on target binding and functional selectivity [4]. Comparative screening of the two regioisomers against a panel of serotonin, dopamine, and adrenergic receptors can yield SAR insights valuable for lead optimization programs.

Chemical Probe for Histamine H3 Receptor Antagonism Studies

The indol-2-yl-piperazin-1-yl-methanone scaffold is claimed as an H3 receptor antagonist/inverse agonist pharmacophore in patent US7507736 [4]. This compound, with its 5-fluoro and 3-methoxyphenyl modifications, represents a distinct chemotype within that patent space suitable for evaluating H3-mediated effects on feeding behavior, cognition, and sleep-wake regulation.

Quote Request

Request a Quote for (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.